N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has been studied for its role as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, showing significant potential in blocking cancer cell proliferation and inducing apoptosis. Its efficacy in inducing histone acetylation and cell-cycle arrest highlights its promise as an anticancer drug (Zhou et al., 2008).
Synthesis and Structural Analysis
Research on related heterocyclic derivatives of guanidine, including compounds like this compound, has focused on their synthesis and structure determination. These studies are crucial in understanding the chemical behavior and potential applications of these compounds in various fields (Banfield et al., 1987).
Radiosynthesis for PET Imaging
This compound's derivatives have been explored for their use in Positron Emission Tomography (PET) imaging. Studies have focused on synthesizing radiolabeled versions of these compounds for in vivo imaging, aiding in the understanding of various biological processes and diseases (Dollé et al., 2008).
HIV-1 Protease Inhibition
Research has also been conducted on the effectiveness of these compounds as inhibitors of HIV-1 protease. These inhibitors, with pyrimidine bases as P2 ligands, have shown remarkable activity against both the enzyme and viral replication, presenting a valuable avenue for further study in HIV treatment (Zhu et al., 2019).
Chemical Reactivity and Biological Evaluation
The compound and its derivatives have been subject to chemical reactivity studies, leading to the creation of various heterocyclic compounds. These studies are vital for understanding the biological activity of these compounds and their potential applications in medicinal chemistry (Farouk et al., 2021).
Herbicidal Screening
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-15(29)17-6-8-18(9-7-17)26-20(30)14-27-19-5-3-11-25-21(19)22(31)28(23(27)32)13-16-4-2-10-24-12-16/h2-12H,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKNMQMYQFYRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.